molecular formula C9H12N2O3 B2439307 N'-hydroxy-3,5-dimethoxybenzenecarboximidamide CAS No. 453566-08-0

N'-hydroxy-3,5-dimethoxybenzenecarboximidamide

Cat. No. B2439307
M. Wt: 196.206
InChI Key: OPLPZCZTKUUMGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N’-hydroxy-3,5-dimethoxybenzenecarboximidamide” is a chemical compound with the molecular formula C9H12N2O3 . It has a molecular weight of 196.20318 . This compound is used for proteomics research .


Molecular Structure Analysis

“N’-hydroxy-3,5-dimethoxybenzenecarboximidamide” contains a total of 26 bonds; 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 amidine derivative, 1 primary amine (aliphatic), 1 hydroxyl group, and 2 ethers (aromatic) .


Physical And Chemical Properties Analysis

“N’-hydroxy-3,5-dimethoxybenzenecarboximidamide” has a melting point of 142-145°C . The compound’s InChI Key is OPLPZCZTKUUMGF-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Antibacterial Agents

  • A study by Stuart et al. (1983) developed a new route to synthesize 2,4-diamino-5-(4-hydroxybenzyl)pyrimidines, which are used as antibacterial agents. This synthesis involved the condensation of phenols with hydroxymethyl pyrimidine in acidic medium, producing a variety of pyrimidines, including those with 3,5-dimethoxy substitutions.

Natural Compound Isolation

  • Research by Nagashima et al. (1999) on the liverwort Marchesinia brachiata led to the isolation of compounds related to 3,5-dimethoxybenzene, contributing to a better understanding of natural product chemistry.

Medicinal Intermediate Synthesis

  • Zhang et al. (2007) described a new process for synthesizing 3,5-dihydroxy-1-pentylbenzene, used as a medicinal intermediate and for HIV restrainer synthesis, starting from 3,5-dimethoxybenzoic acid.

Study of Mono-oxime Reactivity

Analgesic and Anti-Inflammatory Properties

  • A study by Gamaniel et al. (2000) explored the effects of 3,5-dimethoxy-4-hydroxybenzoic acid on haemoglobin S (Hb S) polymerisation, pain, and inflammation, highlighting its potential in managing sickle cell disease.

Redox Shuttle Stability in Batteries

  • Zhang et al. (2010) synthesized 3,5-di-tert-butyl-1,2-dimethoxybenzene to study its use as a redox shuttle in lithium-ion batteries, contributing to the development of safer and more efficient energy storage solutions.

Future Directions

The future directions of “N’-hydroxy-3,5-dimethoxybenzenecarboximidamide” are not clearly mentioned in the available data. Given its use in proteomics research , it may have potential applications in biochemical and medical research.

properties

IUPAC Name

N'-hydroxy-3,5-dimethoxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-7-3-6(9(10)11-12)4-8(5-7)14-2/h3-5,12H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLPZCZTKUUMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=NO)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C(=N\O)/N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Hydroxy-3,5-dimethoxybenzimidamide

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